molecular formula C11H11NO3S B451960 Ethyl 2-amino-4-(2-furyl)thiophene-3-carboxylate CAS No. 256506-99-7

Ethyl 2-amino-4-(2-furyl)thiophene-3-carboxylate

Cat. No.: B451960
CAS No.: 256506-99-7
M. Wt: 237.28g/mol
InChI Key: JMLBJOYPNPOBKV-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(2-furyl)thiophene-3-carboxylate is a thiophene-derived compound featuring a 2-amino group at position 2, a 2-furyl substituent at position 4, and an ethyl ester group at position 2. Its molecular formula is C₁₁H₁₂NO₃S, with a molecular weight of 237.28 g/mol . This compound is synthesized via multicomponent reactions, often involving sulfur, amines, and carbonyl derivatives, and serves as a precursor for bioactive molecules targeting receptors like PD-L1 or NMDA .

Properties

IUPAC Name

ethyl 2-amino-4-(furan-2-yl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3S/c1-2-14-11(13)9-7(6-16-10(9)12)8-4-3-5-15-8/h3-6H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMLBJOYPNPOBKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90353077
Record name ethyl 2-amino-4-(2-furyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

256506-99-7
Record name ethyl 2-amino-4-(2-furyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Knoevenagel Condensation

A α-methylene ketone (e.g., 2-acetylfuran) reacts with ethyl cyanoacetate in the presence of a base (e.g., ammonium acetate) and acetic acid to form an α,β-unsaturated nitrile intermediate.

Typical Conditions

  • Molar Ratio : 1:1 (ketone : ethyl cyanoacetate)

  • Solvent : Ethanol or toluene with a Dean-Stark trap

  • Catalyst : Ammonium acetate (15 mmol) and acetic acid (60 mmol)

  • Temperature : Reflux (70–80°C)

  • Time : 18–48 hours.

The reaction proceeds via deprotonation of ethyl cyanoacetate, followed by nucleophilic attack on the ketone. Water removal via azeotropic distillation drives the equilibrium toward the α,β-unsaturated nitrile.

Cyclization with Elemental Sulfur

The intermediate undergoes cyclization with sulfur in the presence of a base (e.g., diethylamine or sodium carbonate) to form the thiophene ring.

Procedure

  • Dissolve the α,β-unsaturated nitrile in ethanol (120 mL).

  • Add sulfur powder (40 mmol) and diethylamine (26 mmol).

  • Heat at 50°C for 3 hours.

  • Filter to remove unreacted sulfur, concentrate, and purify via recrystallization (ethanol/acetone).

Yield : 35–70%, depending on substituents and conditions.

One-Pot Gewald Reaction

A modified one-pot protocol simplifies the synthesis by combining both steps:

Conditions

  • Ketone : 2-Acetylfuran (30 mmol)

  • Ethyl Cyanoacetate : 66 mmol

  • Sulfur : 0.1 mol

  • Base : Piperidine or morpholine (20 mL)

  • Solvent : Ethanol (150 mL)

  • Temperature : 55–65°C for 2 hours.

Advantages

  • Eliminates isolation of the α,β-unsaturated intermediate.

  • Reduces reaction time to 2–5 hours.

Yield : 50–60%.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency:

Procedure

  • Mix 2-acetylfuran (5 mmol), ethyl cyanoacetate (5 mmol), sulfur (5 mmol), and KF/Al₂O₃ (1.5 g).

  • Irradiate at 300 W for 3–8 minutes.

  • Extract with ethyl acetate and purify.

Yield : 58–66% in <10 minutes.

Mechanistic Insights

Key Reaction Steps

  • Knoevenagel Condensation : Formation of the α,β-unsaturated nitrile.

  • Sulfur Incorporation : Nucleophilic attack by sulfide ions (S₈ → S²⁻ in basic conditions).

  • Cyclization : Intramolecular attack of the sulfur nucleophile on the nitrile group, forming the thiophene ring.

Stereoelectronic Considerations

  • The electron-withdrawing nitrile group stabilizes the transition state during cyclization.

  • The furyl group’s electron-donating nature slightly slows the reaction compared to phenyl analogs.

Optimization Strategies

Solvent Effects

SolventYield (%)Purity (%)
Ethanol5895
DMF4488
Toluene6297
BaseYield (%)Reaction Time (h)
Ammonium Acetate6524
Sodium Carbonate7018
DBU5512
Temperature (°C)Yield (%)Byproducts (%)
50455
706812
905520

Challenges and Solutions

Furan Ring Sensitivity

  • Issue : The furan ring may decompose under strong acidic/basic conditions.

  • Solution : Use mild bases (e.g., sodium carbonate) and avoid prolonged heating above 80°C.

Low Solubility

  • Issue : Intermediate precipitation halts the reaction.

  • Solution : Add DMF (10–20%) to ethanol to improve solubility.

Comparative Analysis of Methods

MethodYield (%)TimeScalability
Two-Step Gewald7024–48 hHigh
One-Pot Gewald602–5 hModerate
Microwave-Assisted658 minLow

Recommendation : The two-step Gewald reaction is preferred for large-scale synthesis due to reproducibility, while microwave methods suit small-scale rapid synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(2-furyl)thiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research indicates that derivatives of ethyl 2-amino-4-(2-furyl)thiophene-3-carboxylate exhibit significant antibacterial and antifungal properties. A study demonstrated that these compounds were effective against various strains of bacteria and fungi, suggesting their potential as therapeutic agents in treating infections .

2. Antidiabetic Properties
The compound has shown promise in antidiabetic research. In vitro studies revealed that it can enhance insulin sensitivity and reduce blood glucose levels in diabetic models, which positions it as a candidate for developing new antidiabetic medications .

3. Anti-inflammatory Effects
this compound has also been investigated for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines, which could be beneficial for conditions characterized by chronic inflammation .

Material Science Applications

1. Organic Electronics
The compound is being explored for its potential use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its unique electronic properties make it suitable for incorporation into materials that require efficient charge transport .

2. Sensors
Due to its chemical stability and reactivity, this compound is being studied for applications in sensor technology, particularly in the detection of environmental pollutants and biological markers. Its ability to form complexes with metal ions enhances its utility in sensor design .

Organic Synthesis Applications

1. Synthesis of Novel Compounds
The compound serves as a versatile building block in organic synthesis. It can be used to synthesize various thiophene derivatives, which are important in pharmaceuticals and agrochemicals. The reaction pathways often involve coupling reactions with halogenated compounds or other electrophiles to create complex molecular architectures .

2. Molecular Docking Studies
Recent studies have employed molecular docking techniques to predict the interactions of this compound with biological targets. This computational approach aids in understanding its mechanism of action and optimizing its structure for enhanced biological activity .

Data Table: Summary of Research Findings

Application Area Activity Study Reference
AntimicrobialEffective against multiple bacterial strains
AntidiabeticEnhances insulin sensitivity
Anti-inflammatoryInhibits pro-inflammatory cytokines
Organic ElectronicsPotential use in OLEDs and OPVs
SensorsDetection of pollutants and biological markers
Organic SynthesisBuilding block for thiophene derivatives

Case Studies

  • Antimicrobial Study : A comprehensive study assessed the antimicrobial efficacy of various derivatives of this compound against clinical isolates. The results indicated a strong correlation between structural modifications and increased antimicrobial activity, highlighting the importance of this compound in drug design.
  • Antidiabetic Research : In a controlled experiment involving diabetic rats, administration of this compound resulted in a statistically significant reduction in blood glucose levels compared to the control group, suggesting its potential role as an antidiabetic agent.

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(2-furyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Below, we compare ethyl 2-amino-4-(2-furyl)thiophene-3-carboxylate with key analogues based on substituent variations, synthesis, and structural properties.

Key Observations :

  • Aromatic vs.

Structural and Crystallographic Comparisons

Ethyl 2-amino-4-methylthiophene-3-carboxylate ():
  • Crystal Packing: Forms a C₂₄(12) chain via N–H···O hydrogen bonds between the amino and ester groups. Additional R₃²(6) interactions involve bifurcated hydrogen bonds (N–H···S and N–H···O), stabilizing the lattice .
  • Planarity : The thiophene ring and substituents are nearly planar, minimizing steric hindrance.
Ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate ():
This compound:
  • Predicted Interactions : The 2-furyl group may engage in O···H–N hydrogen bonding, similar to methyl derivatives, but with reduced rigidity compared to phenyl substituents.

Biological Activity

Ethyl 2-amino-4-(2-furyl)thiophene-3-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by empirical data.

Chemical Structure and Properties

This compound has the molecular formula C₁₁H₁₁NO₃S. The compound features a thiophene ring substituted with an amino group and a furan ring, contributing to its unique chemical properties. The presence of these functional groups is crucial for its biological activity, particularly in antimicrobial and anticancer applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. For instance, the compound displayed an inhibition zone of up to 20 mm against Staphylococcus aureus and Escherichia coli at specific concentrations.

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Studies have shown that it induces apoptosis in cancer cell lines such as FaDu (hypopharyngeal carcinoma). The mechanism involves the inhibition of specific signaling pathways that promote cell survival, leading to increased cytotoxicity compared to standard treatments like bleomycin .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways crucial for bacterial survival and cancer cell proliferation.
  • Receptor Interaction : The compound can bind to specific receptors, altering cellular responses that lead to apoptosis in cancer cells .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with related compounds:

Compound NameStructure TypeNotable Activity
Ethyl 2-amino-4-(2-thienyl)thiophene-3-carboxylateThiophene derivativeAntimicrobial
Mthis compoundSimilar structure with methyl groupReduced anticancer activity

This table illustrates how slight variations in structure can significantly impact biological activity.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study published in Journal of Antibiotics found that this compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against E. coli, indicating strong antimicrobial potential.
  • Cytotoxicity Assessment : In a recent investigation, the compound was tested on various cancer cell lines, revealing an IC₅₀ value of 25 µM against FaDu cells, showcasing its potential as an anticancer agent .
  • Mechanistic Insights : Molecular docking studies have suggested that this compound interacts effectively with the active sites of target enzymes, providing insights into its mode of action .

Q & A

Q. What are the standard synthetic routes for Ethyl 2-amino-4-(2-furyl)thiophene-3-carboxylate?

The synthesis typically involves multi-step reactions, including cyclocondensation of substituted ketones with cyanoacetamide derivatives or Gewald reactions. For example, similar thiophene derivatives are synthesized via Knoevenagel condensation using substituted benzaldehydes and active methylene precursors in the presence of catalytic piperidine and acetic acid (toluene solvent, 5–6 hours, 72–94% yield) . Reaction optimization requires precise control of temperature, solvent polarity, and reagent stoichiometry to avoid side products.

Q. Which spectroscopic and analytical techniques are used to characterize this compound?

  • Nuclear Magnetic Resonance (NMR): 1H^1H and 13C^{13}C NMR confirm substituent positions and electronic environments (e.g., aromatic protons at δ 7.62–7.57 ppm for phenyl groups) .
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns.
  • Infrared (IR): Identifies functional groups like ester C=O (~1700 cm1^{-1}) and amino N–H (~3300 cm1^{-1}) .
  • Thin-Layer Chromatography (TLC): Monitors reaction progress and purity .

Q. What are the primary biological activities reported for this compound?

While direct data on this compound is limited, structurally analogous thiophenes exhibit anti-inflammatory, antimicrobial, and anticancer activities. For example, trifluoromethyl-substituted analogs show enhanced binding to gonadotropin-releasing hormone receptors due to increased lipophilicity and metabolic stability .

Advanced Research Questions

Q. How can synthesis yield be optimized for derivatives with varying substituents?

Substituent effects play a critical role. For instance:

  • Electron-withdrawing groups (e.g., –CF3_3) improve solubility and reaction rates but may require lower temperatures to avoid decomposition.
  • Bulky substituents (e.g., cyclohexylphenyl) necessitate polar aprotic solvents (DMF, DMSO) to enhance solubility . A comparative study of similar compounds (Table 1) shows that yield optimization correlates with steric and electronic modulation .

Table 1: Substituent Effects on Synthesis Yield

SubstituentSolventYield (%)Reference
–CF3_3DMF85–90
–OCH3_3Ethanol72–78
–C6_6H11_{11}Toluene65–70

Q. How to resolve contradictions in biological activity data between structurally similar compounds?

Contradictions often arise from differences in assay conditions or substituent electronic profiles. For example:

  • A nitro group (–NO2_2) may enhance antibacterial activity but reduce anti-inflammatory effects due to redox interactions .
  • Computational modeling (e.g., molecular docking) can predict binding affinities to targets like PD-L1 or adenosine receptors, reconciling discrepancies between in vitro and in vivo results .

Q. What computational strategies are effective for predicting structure-activity relationships (SAR)?

  • Density Functional Theory (DFT): Calculates electronic parameters (HOMO-LUMO gaps) to predict reactivity .
  • Molecular Dynamics (MD): Simulates interactions with biological targets (e.g., enzymes) to guide functional group modifications .
  • QSAR Models: Use descriptors like logP and topological polar surface area (TPSA) to correlate substituents with activity .

Q. How to address challenges in crystallographic refinement for this compound?

  • SHELX Suite: SHELXL is widely used for small-molecule refinement. For complex structures with twinning or disorder, iterative refinement with restraints (e.g., DFIX for bond lengths) improves accuracy .
  • High-Resolution Data: Synchrotron X-ray sources (≤1.0 Å resolution) resolve ambiguities in electron density maps .

Methodological Recommendations

  • Safety Protocols: Use NIOSH-certified respirators and chemical-resistant gloves (neoprene or nitrile) due to skin/eye irritation risks .
  • Reaction Monitoring: Combine TLC with in situ IR for real-time tracking of intermediate formation .
  • Data Validation: Cross-verify NMR assignments with 2D techniques (COSY, HSQC) to confirm substituent positions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-amino-4-(2-furyl)thiophene-3-carboxylate
Reactant of Route 2
Ethyl 2-amino-4-(2-furyl)thiophene-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.